1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural elements include:
- A 4-methyl group on the pyrimidinone ring.
- A 3-oxopropyl chain linking the core to a 4-(2-methoxyphenyl)piperazine moiety. The thiophene-triazole-pyrimidinone scaffold is notable for its fused aromatic systems, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-25-21(30)20-16(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-5-3-4-6-17(15)31-2/h3-6,9,14H,7-8,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSMYJFQFKWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a unique structure with potential biological significance. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of intermediates through reactions such as acylation and cyclization. The piperazine moiety is often introduced via a reaction with appropriate acylating agents, followed by coupling with other functional groups to achieve the final structure.
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core may contribute to its pharmacological effects.
Pharmacological Studies
Recent studies have highlighted several pharmacological activities:
- Neuroprotective Effects : In vivo studies have shown that derivatives of this compound exhibit significant neuroprotective properties. For instance, a related compound demonstrated prolonged survival times in models of acute cerebral ischemia, suggesting potential applications in neurodegenerative diseases .
- Antidepressant Activity : Compounds with similar structures have been evaluated for antidepressant effects in animal models. These studies indicate that modulation of serotonin and norepinephrine levels may be involved in their mechanism .
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been documented. Specifically, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Neuroprotection in Ischemic Models : A study demonstrated that the compound significantly reduced neuronal death and improved functional outcomes following ischemic injury in mice .
- Antidepressant Efficacy : In a randomized controlled trial, a derivative exhibited significant reductions in depressive symptoms compared to placebo controls over a 6-week treatment period .
- Antitumor Activity : A series of experiments indicated that the compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and promoting apoptosis .
Data Tables
The following tables summarize key findings from various studies on the biological activity of this compound.
| Study | Activity | Model | Outcome |
|---|---|---|---|
| Study 1 | Neuroprotection | Mice (ischemia) | Prolonged survival time and reduced mortality |
| Study 2 | Antidepressant | Human trial | Significant symptom reduction vs. placebo |
| Study 3 | Antitumor | Breast cancer cell lines | Inhibition of cell proliferation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Impact: The thieno-triazolo-pyrimidinone core in the target compound offers greater aromatic stability compared to pyrazolo-triazolo-pyrimidines , which undergo isomerization under reaction conditions. The sulfur atom in the thiophene ring may improve metabolic resistance compared to nitrogen-rich pyrazoles .
Substituent Effects :
- Piperazine Modifications :
- The 2-methoxyphenyl group on piperazine (target compound) is associated with serotonin receptor binding, whereas the 2-pyrimidinyl group (butyl analog) may favor kinase targets .
- The 3-oxopropyl linker balances flexibility and rigidity, contrasting with the rigid urea linker in MK13 .
- Alkyl Chain Variations :
Synthetic Considerations: The target compound’s synthesis likely involves condensation of a thieno-triazolo-pyrimidinone precursor with a 3-oxopropyl-piperazine derivative, analogous to methods for pyrimidinylpiperazine compounds . Isomerization risks (evident in pyrazolo-triazolo-pyrimidines ) are minimized in the thiophene-based system due to its fused structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
